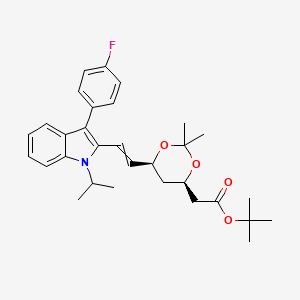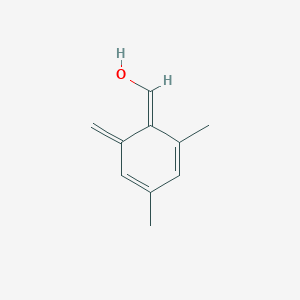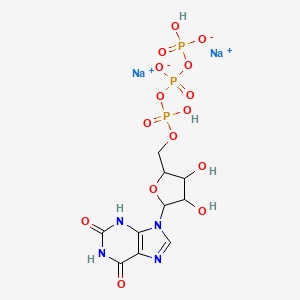
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is a derivative of fluvastatin, a synthetic lipid-lowering agent. This compound is characterized by its unique acetonide and tert-butyl ester groups, which enhance its stability and bioavailability. Fluvastatin itself is a member of the statin class of drugs, which are widely used to lower cholesterol levels and prevent cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the acetonide group and the esterification to introduce the tert-butyl ester group.
Formation of Acetonide Group: The acetonide group is introduced by reacting the diol precursor with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid intermediate with tert-butyl alcohol in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base, such as triethylamine (TEA), to facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and acetonide formation reactions.
Biology: The compound is studied for its potential effects on cellular cholesterol metabolism and its role in inhibiting HMG-CoA reductase.
Medicine: Research focuses on its potential as a lipid-lowering agent and its effects on cardiovascular health.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The primary mechanism of action of (3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester involves the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The acetonide and tert-butyl ester groups enhance the compound’s stability and bioavailability, allowing for more effective inhibition of HMG-CoA reductase.
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin that is structurally similar but lacks the acetonide and tert-butyl ester groups.
Rosuvastatin: A statin with a different side chain structure, leading to different pharmacokinetic properties.
Uniqueness
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester is unique due to its acetonide and tert-butyl ester groups, which enhance its stability and bioavailability compared to other statins. These modifications may result in improved therapeutic efficacy and reduced side effects.
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLFNQKKUKAQS-KAAYJFPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)

